4-Bromoisophthalaldehyde
Overview
Description
4-Bromoisophthalaldehyde is an organic compound with the molecular formula C8H5BrO2 It is a derivative of isophthalaldehyde, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromoisophthalaldehyde can be synthesized through several methods. One common approach involves the bromination of isophthalaldehyde. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The bromination process can be optimized by adjusting parameters such as temperature, concentration of reactants, and flow rates.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromoisophthalic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can react with amines to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base such as triethylamine in an organic solvent like ethanol.
Major Products:
Oxidation: 4-Bromoisophthalic acid.
Reduction: 4-Bromoisophthalyl alcohol.
Substitution: Schiff bases and other substituted derivatives.
Scientific Research Applications
4-Bromoisophthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the production of polymers, dyes, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromoisophthalaldehyde depends on the specific reactions it undergoes. In general, the aldehyde groups can participate in nucleophilic addition reactions, forming various intermediates and products. The bromine atom can also undergo substitution reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved vary based on the specific application and the nature of the reactions.
Comparison with Similar Compounds
Isophthalaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloroisophthalaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Fluoroisophthalaldehyde: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness of 4-Bromoisophthalaldehyde: this compound is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various compounds, including those with potential biological activity. Its specific reactivity and properties make it distinct from other similar compounds, allowing for unique applications in research and industry.
Properties
IUPAC Name |
4-bromobenzene-1,3-dicarbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEGHDHVRJAKJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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